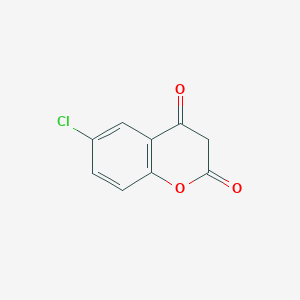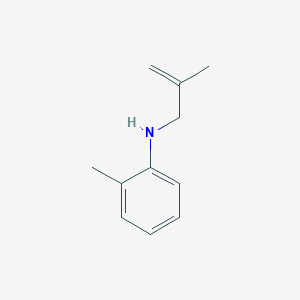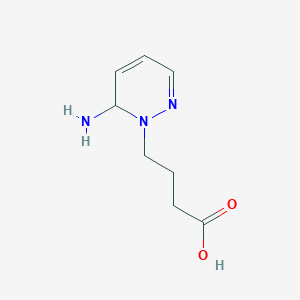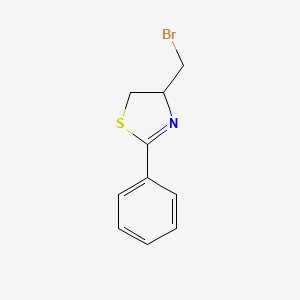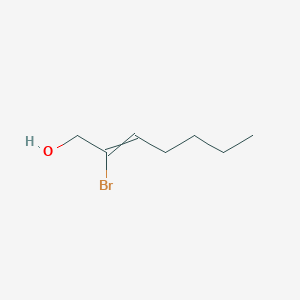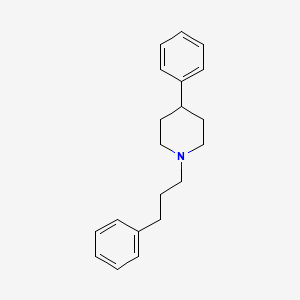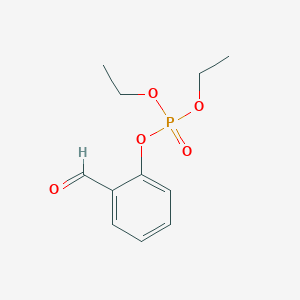
Diethyl 2-formylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-formylphenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a phenyl ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-formylphenyl phosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-formylphenyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 2-formylphenyl chloride.
Catalyst: A base such as triethylamine.
Solvent: Anhydrous tetrahydrofuran.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified through column chromatography to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-formylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Diethyl 2-carboxyphenyl phosphate.
Reduction: Diethyl 2-hydroxymethylphenyl phosphate.
Substitution: Diethyl 2-nitrophenyl phosphate (in the case of nitration).
Scientific Research Applications
Diethyl 2-formylphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a probe for studying enzyme-catalyzed phosphorylation reactions.
Medicine: It is investigated for its potential as a prodrug, where the phosphate group can be enzymatically cleaved to release the active form of the drug.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl 2-formylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation processes. The compound can act as a substrate or inhibitor, depending on the context, and modulate the activity of these enzymes. The formyl group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Diethyl 2-formylphenyl phosphate can be compared with other similar compounds, such as:
Diethyl phenyl phosphate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Diethyl 4-formylphenyl phosphate: The formyl group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
Diethyl 2-hydroxyphenyl phosphate: Contains a hydroxyl group instead of a formyl group, resulting in different chemical and biological properties.
The presence of the formyl group in this compound makes it unique and versatile for various applications, particularly in synthetic chemistry and biological research.
Properties
CAS No. |
129880-21-3 |
|---|---|
Molecular Formula |
C11H15O5P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
diethyl (2-formylphenyl) phosphate |
InChI |
InChI=1S/C11H15O5P/c1-3-14-17(13,15-4-2)16-11-8-6-5-7-10(11)9-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
DIURVCDIDXQERY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


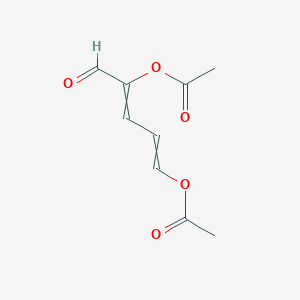
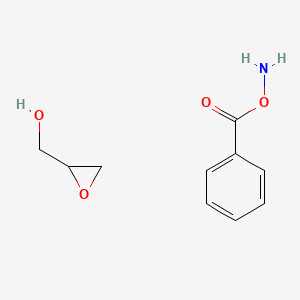
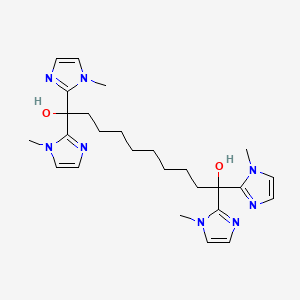
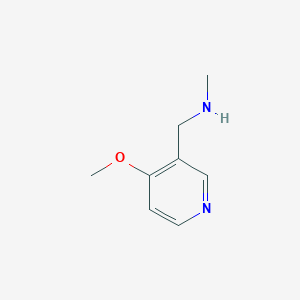
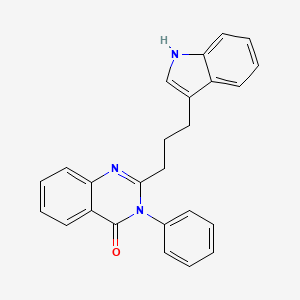
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
